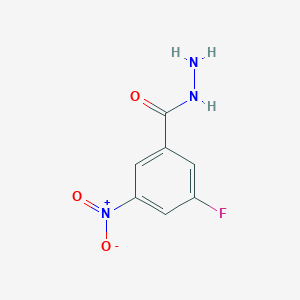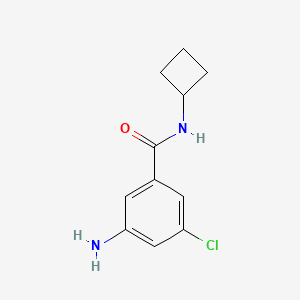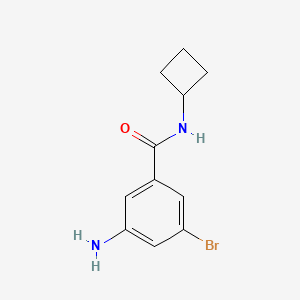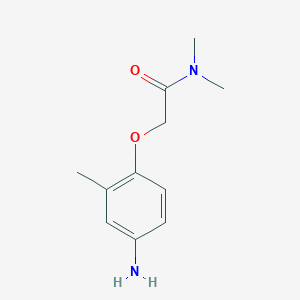![molecular formula C14H22BrN3 B7937477 3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B7937477.png)
3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline is a complex organic compound that features a bromine atom, a piperazine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like toluene and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Lacks the piperazine ring, making it less versatile in biological applications.
5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Bromo-5-{[4-(methyl)piperazin-1-yl]methyl}aniline: Similar structure but with a different substituent on the piperazine ring.
Uniqueness
3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline is unique due to the combination of its bromine atom and piperazine ring, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-5-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3/c1-11(2)18-5-3-17(4-6-18)10-12-7-13(15)9-14(16)8-12/h7-9,11H,3-6,10,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAOFXKPADCAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-5-[3-(furan-2-yl)propanoylamino]benzoic acid](/img/structure/B7937443.png)
![3-Bromo-5-[(morpholin-4-yl)methyl]aniline](/img/structure/B7937449.png)
![3-Bromo-5-[(dipropylamino)methyl]aniline](/img/structure/B7937457.png)
![3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline](/img/structure/B7937470.png)
![3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline](/img/structure/B7937485.png)
![3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline](/img/structure/B7937491.png)
![3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline](/img/structure/B7937495.png)
![3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline](/img/structure/B7937496.png)


